molecular formula C15H15NO3 B8422543 Benzyl 2-(4-aminophenoxy)acetate

Benzyl 2-(4-aminophenoxy)acetate

Cat. No.: B8422543
M. Wt: 257.28 g/mol
InChI Key: RYTHYNMBWZRPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(4-aminophenoxy)acetate is a phenyloxyacetic acid ester derivative characterized by a benzyl ester group and a 4-aminophenoxy substituent. This compound is synthesized via nucleophilic substitution, where 4-aminophenol reacts with methyl 2-chloroacetate in acetonitrile using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours . Its structure combines aromatic amine functionality with ester groups, making it relevant in pharmaceutical intermediates and polymer chemistry.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-(4-aminophenoxy)acetate

InChI

InChI=1S/C15H15NO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2

InChI Key

RYTHYNMBWZRPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

This compound

  • Structure: Benzyl ester linked to a 4-aminophenoxyacetic acid backbone.

Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS 68641-16-7)

  • Structure : Methyl ester with a benzyloxy substituent at the para position of the phenyl ring.
  • Key Features: The benzyloxy group increases hydrophobicity compared to the amino group in the target compound .

Benzyl 2-(4-hydroxyphenyl)acetate (CAS 27727-37-3)

  • Structure : Benzyl ester with a 4-hydroxyphenyl group.
  • Key Features: The hydroxyl group provides acidity (pKa ~10) and susceptibility to oxidation, unlike the more stable amino group .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Purity
This compound Not reported C₁₅H₁₅NO₃ 257.28 Not reported Not reported ≥95%
Methyl 2-(4-(benzyloxy)phenyl)acetate 68641-16-7 C₁₆H₁₆O₃ 256.29 Not reported Not reported 97%
Benzyl 2-(4-hydroxyphenyl)acetate 27727-37-3 C₁₅H₁₄O₃ 242.27 Not reported Not reported Not reported

Notes:

  • The amino group in this compound likely increases solubility in polar solvents compared to benzyloxy or hydroxyl derivatives.
  • Limited data on melting/boiling points highlight a need for further experimental characterization.

This compound

  • Method: 4-Aminophenol + methyl 2-chloroacetate in acetonitrile with K₂CO₃ at 60°C for 12 hours .
  • Yield: Not explicitly reported, but purity ≥95% suggests efficient synthesis.

Methyl 2-[2-(4-aminophenoxy)phenyl]acetate (CAS 2222511-88-6)

  • Method : Similar nucleophilic substitution, but with a substituted phenyl ring.
  • Status : Discontinued due to unspecified challenges in production .

Ethyl 4-methoxyphenylacetate (CAS 14062-18-1)

  • Method: Esterification of 4-methoxyphenylacetic acid with ethanol.
  • Key Difference: Methoxy group offers electron-donating effects, altering reactivity compared to amino substituents .

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